7-methoxy-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
説明
The exact mass of the compound 7-methoxy-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is 365.18517499 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-methoxy-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
7-methoxy-3-[[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-19(22-8-7-21-14)24-9-5-15(6-10-24)12-25-13-23-18-11-16(27-2)3-4-17(18)20(25)26/h3-4,7-8,11,13,15H,5-6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWNVTXBAGEGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
It is known that similar compounds have shown significant antibacterial and antifungal activity. Therefore, it is plausible that this compound may also target bacterial and fungal cells.
Mode of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that this compound may interact with its targets by disrupting essential biological processes, leading to the inhibition of microbial growth.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with the synthesis of vital components of the microbial cell, such as proteins, DNA, or the cell wall, thereby inhibiting microbial growth.
Result of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that this compound may lead to the death of microbial cells by disrupting their essential biological processes.
生物活性
7-methoxy-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms and effects observed in various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazolinone core, a methoxy group, and a piperidine moiety substituted with a methylpyrazine. This unique arrangement is believed to contribute to its biological activities.
Research has identified several mechanisms through which this compound exerts its biological effects:
- Induction of Activating Transcription Factor 3 (ATF3) : The compound has been shown to induce ATF3, which plays a crucial role in cellular stress responses and metabolic regulation. This induction is linked to alleviating metabolic syndrome by influencing lipid metabolism and improving glucose homeostasis .
- Lipid-Lowering Effects : In vitro studies using pre-differentiated 3T3-L1 adipocytes demonstrated that the compound promotes lipid-lowering effects, suggesting potential applications in treating obesity-related disorders .
- Improvement in Liver Function : Animal model studies indicated that treatment with this compound resulted in improved liver function and plasma triglyceride profiles, particularly in high-fat diet scenarios .
In Vitro Studies
| Study Type | Cell Line Used | Observed Effects |
|---|---|---|
| Lipid Metabolism | 3T3-L1 Adipocytes | Induction of ATF3, lipid-lowering effects |
| Metabolic Function | HepG2 Cells | Improved triglyceride levels |
In Vivo Studies
| Study Type | Model Used | Key Findings |
|---|---|---|
| Obesity Model | Mice on High-Fat Diet | Significant weight loss, reduced white adipose tissue mass |
| Liver Function | Mice | Enhanced liver function, improved plasma triglyceride profile |
Case Studies
- Metabolic Syndrome : A study published in the European Journal of Medicinal Chemistry highlighted the effectiveness of the compound in inducing ATF3 and its subsequent impact on metabolic syndrome parameters. Mice treated with the compound showed significant weight loss and metabolic improvements compared to control groups .
- Liver Health : Another investigation focused on the biochemical analysis of liver function in mice revealed that the compound not only improved triglyceride levels but also reduced hypertrophic adipocytes, indicating a protective effect on liver health during metabolic stress conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
